molecular formula C9H8F8O2 B1198052 1H,1H,5H-Octafluoropentyl methacrylate CAS No. 355-93-1

1H,1H,5H-Octafluoropentyl methacrylate

Cat. No.: B1198052
CAS No.: 355-93-1
M. Wt: 300.15 g/mol
InChI Key: ZNJXRXXJPIFFAO-UHFFFAOYSA-N
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Description

1H,1H,5H-Octafluoropentyl methacrylate is an organic compound with the chemical formula C9H8F8O2 . It is a colorless to almost colorless liquid with a unique odor. This compound is known for its high fluorine content, which imparts excellent chemical resistance and low surface energy properties. It is primarily used in the production of specialty polymers and coatings .

Biochemical Analysis

Biochemical Properties

1H,1H,5H-Octafluoropentyl methacrylate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form covalent bonds with proteins and enzymes, potentially altering their activity. For instance, it may interact with enzymes involved in metabolic pathways, leading to changes in their catalytic efficiency. The compound’s fluorinated nature also allows it to interact with hydrophobic regions of proteins, affecting their folding and stability .

Cellular Effects

This compound can influence various cellular processes. It has been observed to affect cell signaling pathways by interacting with membrane proteins and receptors. This interaction can lead to alterations in gene expression and cellular metabolism. For example, the compound may modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. It may also induce conformational changes in proteins, affecting their function. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects, such as tissue damage and inflammation, have been observed at high doses. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and alter the levels of metabolites. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to cross cell membranes and accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its potential toxicity. Understanding the transport and distribution mechanisms of this compound is crucial for assessing its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism. These interactions can lead to changes in cellular processes and overall cell function .

Preparation Methods

1H,1H,5H-Octafluoropentyl methacrylate is synthesized through chemical reactions involving fluorinated precursors. One common method involves the reaction of 1,4-difluoro-2,3-dichloromethylbenzene with methyl methacrylate in the presence of sodium octafluoropentanoate as the fluorine source . The reaction conditions typically include controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

1H,1H,5H-Octafluoropentyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and catalysts for substitution reactions. The major products formed from these reactions are typically high-performance polymers and copolymers with enhanced properties .

Scientific Research Applications

1H,1H,5H-Octafluoropentyl methacrylate has a wide range of scientific research applications:

Comparison with Similar Compounds

1H,1H,5H-Octafluoropentyl methacrylate is unique due to its high fluorine content and the resulting properties. Similar compounds include:

    1H,1H,5H-Octafluoropentyl acrylate: Similar in structure but with different reactivity and properties.

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated methacrylate with comparable properties.

    1H,1H,5H-Perfluoropentyl methacrylate: A perfluorinated variant with even higher fluorine content

These compounds share similar applications but differ in their specific properties and reactivity, making this compound a unique choice for certain applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F8O2/c1-4(2)5(18)19-3-7(12,13)9(16,17)8(14,15)6(10)11/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJXRXXJPIFFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC3F6CH2OC(O)C(CH3)=CH2, C9H8F8O2
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30998-06-2
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30998-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90880131
Record name 1H,1H,5H-Perfluoropentyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-93-1
Record name 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octafluoropentyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H,5H-Perfluoropentyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.997
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Record name OCTAFLUOROPENTYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N49428401J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1H,1H,5H-Octafluoropentyl methacrylate undergo controlled radical polymerization?

A1: Yes, research has shown that this compound can be effectively polymerized via Single Electron Transfer-Living Radical Polymerization (SET-LRP). [] This method allows for excellent control over molecular weight and distribution, resulting in well-defined polymers. [] The polymerization was successfully conducted in 2,2,2-trifluoroethanol (TFE) at 50°C using a copper-based catalyst system. []

Q2: How can this compound be used to modify material surfaces?

A2: this compound has shown promising results in modifying the surface properties of polyurethane elastomers (PUEs). [] The compound, along with ethylene glycol dimethacrylate, can penetrate the surface layer of PUEs and undergo polymerization. [] This surface modification technique has been shown to improve the friction and abrasion resistance of the PUEs. []

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